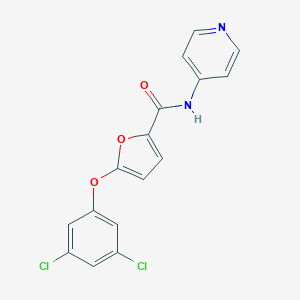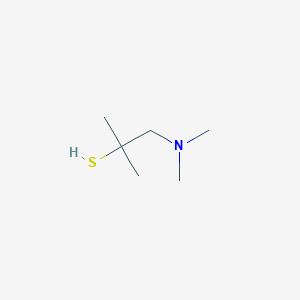
Quinolin-8-yl-trifluormethansulfonat
Übersicht
Beschreibung
Synthesis Analysis
Quinolin-8-yl trifluoromethanesulfonate can be synthesized through various methods, including the treatment of 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride, leading to the formation of 8-(dimesitylboryl)quinoline. This process highlights the molecule's synthesis versatility and the ability to generate related compounds with trifluoromethyl groups (Son, Hoefelmeyer, & Pudenz, 2010). Additionally, the Suzuki–Miyaura reactions of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline have been utilized to prepare arylated quinolines with excellent site-selectivity, demonstrating the compound's role in facilitating chemical transformations (Eleya, Mahal, Hein, Villinger, & Langer, 2011).
Molecular Structure Analysis
The molecular structure and crystalline features of related quinoline derivatives have been extensively studied. For instance, the crystal structure of quinolin-8-aminium toluene-4-sulfonate reveals that the amino group, rather than the quinoline N atom, is protonated, resulting in a linear polymer structure through intermolecular hydrogen-bonding interactions (Smith, Wermuth, & Healy, 2004). Such detailed analyses contribute to understanding the compound's reactivity and potential for forming complex structures.
Chemical Reactions and Properties
Quinolin-8-yl trifluoromethanesulfonate participates in a variety of chemical reactions, underlining its chemical versatility. For example, its use in cascade reactions has been reported to construct variously substituted indolizino[1,2-b]quinolin-9(11H)-ones, showcasing its efficacy in facilitating complex chemical transformations under mild conditions (Zhou, Liu, & Yao, 2007). The compound's involvement in copper(II)-catalyzed remote sulfonylation of aminoquinolines further highlights its utility in synthesizing derivatives with enhanced properties and applications (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).
Physical Properties Analysis
The physical properties of quinolin-8-yl trifluoromethanesulfonate and its derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in determining their application scope. While specific data on Quinolin-8-yl trifluoromethanesulfonate is scarce, studies on related compounds, such as the crystal structure analysis of quinolin-8-yl 4-chlorobenzoate, provide insights into the physical characteristics that could be expected, including details on crystalline packing and intermolecular interactions (Castillo, Becerra, & Macías, 2023).
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Quinolin-8-yl-trifluormethansulfonat dient als ein wichtiges Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Seine Trifluormethansulfonat-Gruppe ist eine gute Abgangsgruppe, die nucleophile Substitutionsreaktionen erleichtert, um verschiedene Funktionalitäten in das Chinolin-Ringsystem einzuführen. Dies ist besonders nützlich bei der Synthese komplexer Moleküle für pharmazeutische Anwendungen .
Katalysator in organischen Reaktionen
Diese Verbindung kann als Katalysator in der organischen Synthese wirken, insbesondere bei Reaktionen, die Kohlenstoff-Stickstoff-Bindungen bilden. Seine Fähigkeit, Übergangszustände und Zwischenprodukte zu stabilisieren, macht es wertvoll, Reaktionen unter milderen Bedingungen zu ermöglichen, wodurch die Reaktionsgeschwindigkeit und Selektivität erhöht werden .
Entwicklung von Antikrebsmitteln
Chinolin-Derivate, einschließlich this compound, werden auf ihr Potenzial als Antikrebsmittel untersucht. Sie können mit DNA interkalieren oder wichtige Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind. Die Forschung ist im Gange, um ihre Wirksamkeit zu optimieren und Nebenwirkungen zu reduzieren .
Antimikrobielle und antivirale Forschung
Das Strukturmotiv von Chinolin ist dafür bekannt, antimikrobielle und antivirale Eigenschaften zu besitzen. This compound wird bei der Entwicklung neuer Medikamente eingesetzt, die auf resistente Bakterien- und Virusstämme abzielen, einschließlich SARS-CoV-2, und bietet einen Weg zur Bekämpfung neu auftretender Infektionskrankheiten .
Anwendungen in der grünen Chemie
Im Einklang mit den Prinzipien der grünen Chemie wird diese Verbindung in lösemittelfreien Reaktionen und als Teil wiederverwendbarer katalytischer Systeme eingesetzt. Seine Verwendung fördert umweltfreundliche chemische Prozesse, reduziert die Erzeugung gefährlicher Abfälle und verbessert die Gesamtnutzbarkeit .
Materialwissenschaften
This compound findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung von organischen Halbleitern und Leuchtdioden (LEDs). Seine elektronischen Eigenschaften machen es geeignet, die photophysikalischen Eigenschaften von Materialien zu optimieren, die in elektronischen Geräten verwendet werden .
Forschung zu neurologischen Erkrankungen
Die Forschung zu neurologischen Erkrankungen hat von Chinolin-Derivaten profitiert. Sie werden auf ihre neuroprotektiven Eigenschaften und ihr Potenzial untersucht, Neurotransmittersysteme zu modulieren, was zu neuen Behandlungen für Erkrankungen wie Alzheimer und Parkinson führen könnte .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie werden Chinolinverbindungen zur Synthese von Pestiziden und Herbiziden verwendet. Ihre biologische Aktivität gegen eine Reihe von Schädlingen und Unkräutern hilft bei der Entwicklung effektiverer und gezielterer landwirtschaftlicher Chemikalien .
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of Quinolin-8-yl trifluoromethanesulfonate could involve its use in the synthesis of new molecules for various applications, including medicinal chemistry .
Wirkmechanismus
Target of Action
Quinolin-8-yl trifluoromethanesulfonate primarily targets the Methionine Aminopeptidase . This enzyme plays a crucial role in protein synthesis as it removes the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .
Mode of Action
It is known that the compound interacts with its target, methionine aminopeptidase, and influences its function . The interaction likely results in changes to the protein synthesis process, specifically the removal of the N-terminal methionine from nascent proteins .
Biochemical Pathways
Given its target, it can be inferred that the compound affects the protein synthesis pathway, particularly the step involving the removal of the n-terminal methionine from nascent proteins .
Result of Action
Given its interaction with methionine aminopeptidase, it can be inferred that the compound likely influences protein synthesis .
Eigenschaften
IUPAC Name |
quinolin-8-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOECMFUBVGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394763 | |
| Record name | quinolin-8-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108530-08-1 | |
| Record name | quinolin-8-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Quinolinyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
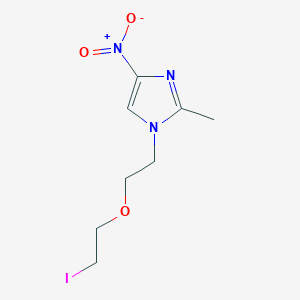
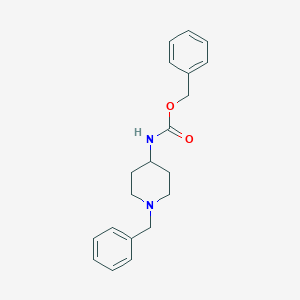
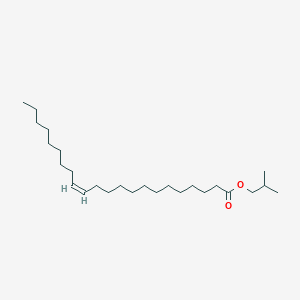
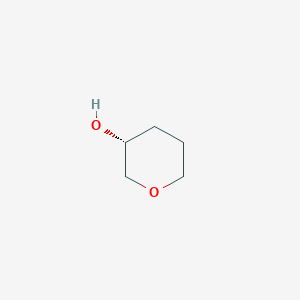
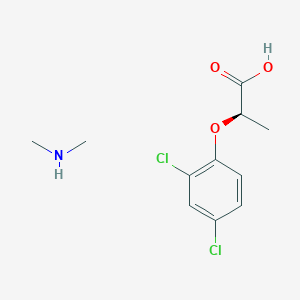

![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
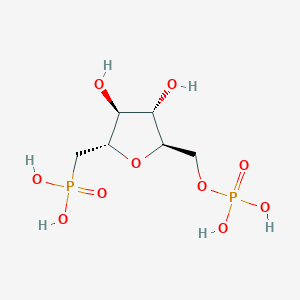
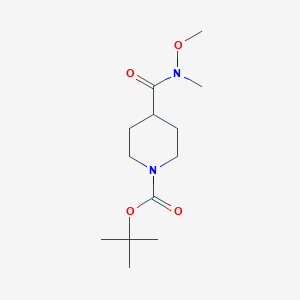
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
